An In-depth Technical Guide to 3,4-Diamino-N,N-diethyl-benzenesulfonamide
An In-depth Technical Guide to 3,4-Diamino-N,N-diethyl-benzenesulfonamide
Introduction: Unveiling a Versatile Chemical Scaffold
3,4-Diamino-N,N-diethyl-benzenesulfonamide is an aromatic organic compound featuring a core benzenesulfonamide structure substituted with two key functional groups: a vicinal diamine system (at positions 3 and 4) and a diethylsulfonamide moiety. This unique combination of a nucleophilic diamine and a sulfonamide group—a well-established pharmacophore—makes it a molecule of significant interest in medicinal chemistry and materials science.[1] The sulfonamide group is a cornerstone of many antibacterial drugs, known for its ability to interfere with bacterial folic acid synthesis.[1][2] The adjacent amino groups provide a reactive handle for constructing complex heterocyclic systems, such as benzimidazoles, which are prevalent in numerous biologically active compounds.
This guide provides a comprehensive overview of the core chemical properties, a plausible synthetic pathway, and the potential applications of 3,4-Diamino-N,N-diethyl-benzenesulfonamide, grounded in established chemical principles and supported by authoritative data.
Core Compound Identification and Properties
Precise identification is critical for any chemical entity. The key identifiers and physicochemical properties of 3,4-Diamino-N,N-diethyl-benzenesulfonamide are summarized below.
| Property | Value | Source |
| CAS Number | 49804-28-6 | [3] |
| Molecular Formula | C₁₀H₁₇N₃O₂S | [1][3] |
| Molecular Weight | 243.33 g/mol | |
| IUPAC Name | 3,4-diamino-N,N-diethylbenzenesulfonamide | [1] |
| Synonyms | Benzenesulfonamide, 3,4-diamino-N,N-diethyl- | [1] |
| SMILES | CCN(CC)S(=O)(=O)c1ccc(c(c1)N)N | [1][4] |
| InChI | InChI=1S/C10H17N3O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3 | [1][4] |
| Monoisotopic Mass | 243.10414 Da | [4] |
| Predicted XlogP | 1.0 | [4] |
Synthesis Pathway: A Strategic Approach
A direct, documented synthesis for 3,4-Diamino-N,N-diethyl-benzenesulfonamide is not prominently published. However, a robust and logical multi-step synthesis can be proposed based on well-established organic transformations. The strategy involves the initial formation of the sulfonamide bond followed by the reduction of nitro groups to the target diamine.
Core Rationale: The synthesis begins with a commercially available dinitro-substituted sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles like secondary amines, making the formation of the sulfonamide straightforward. The subsequent reduction of the two nitro groups is a standard and high-yielding transformation to furnish the vicinal diamine.
Proposed Experimental Protocol
Step 1: Synthesis of 3,4-Dinitro-N,N-diethyl-benzenesulfonamide
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To a stirred solution of diethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) cooled to 0 °C in an ice bath, add a solution of 3,4-dinitrobenzenesulfonyl chloride (1.0 equivalent) dropwise.
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The choice of a base like pyridine or triethylamine (1.2 equivalents) is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3,4-dinitro-N,N-diethyl-benzenesulfonamide, which can be purified by recrystallization or column chromatography.
Step 2: Reduction to 3,4-Diamino-N,N-diethyl-benzenesulfonamide
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Dissolve the dinitro intermediate from Step 1 in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).
-
The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl can be used.
-
The reaction is monitored by TLC until the starting material is fully consumed.
-
After completion, the catalyst (if using Pd/C) is removed by filtration through Celite.
-
The solvent is removed in vacuo. If an acidic workup was used, the resulting salt is neutralized with a base (e.g., NaOH or NaHCO₃) to yield the free diamine product.
-
The final product can be purified by recrystallization to afford 3,4-Diamino-N,N-diethyl-benzenesulfonamide.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Reactivity and Potential Applications
The utility of 3,4-Diamino-N,N-diethyl-benzenesulfonamide stems directly from its hybrid structure.
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Pharmaceutical Intermediate: The primary application lies in its role as a scaffold in drug discovery. The sulfonamide group is a known antibacterial pharmacophore.[2] Furthermore, the 1,2-diaminobenzene moiety is a classic precursor for the synthesis of benzimidazoles. This can be achieved by condensation with a variety of carboxylic acids or aldehydes, leading to a diverse library of compounds for biological screening. Novel derivatives of similar benzenesulfonamides have been investigated for their binding to carbonic anhydrases, which are targets for various pathologies.[6]
-
Dye and Polymer Synthesis: Aromatic diamines are fundamental building blocks in the synthesis of dyes and high-performance polymers.[6] The amino groups can be diazotized and coupled to form azo dyes. They can also be reacted with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively, materials known for their thermal stability.
Key Reactive Sites Diagram
Caption: Key functional groups and their potential chemical transformations.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for 3,4-Diamino-N,N-diethyl-benzenesulfonamide is not widely available, data from structurally related aromatic amines and sulfonamides can be used to infer handling precautions. Aromatic amines can be toxic and are often skin/eye irritants.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid breathing dust, fumes, or vapors.[8] Wash hands and any exposed skin thoroughly after handling.[8][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[8][9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9]
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[9]
-
-
First Aid Measures:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]
-
In case of skin contact: Wash off with plenty of soap and water. Remove contaminated clothing.[8][9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8][10]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Store locked up.[8][9]
Conclusion
3,4-Diamino-N,N-diethyl-benzenesulfonamide is a chemical intermediate with considerable potential, particularly for the synthesis of heterocyclic compounds relevant to medicinal chemistry. Its structure combines the proven sulfonamide pharmacophore with a versatile vicinal diamine handle. While detailed experimental data is sparse, its properties can be reliably inferred from its structure, and a logical synthetic route can be readily devised from common starting materials. For researchers in drug discovery and materials science, this compound represents a valuable and accessible building block for creating novel molecular entities. Adherence to strict safety protocols, as outlined for related aromatic amines, is paramount during its handling and use.
References
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BuyersGuideChem. (n.d.). 3,4-Diamino-N,N-diethyl-benzenesulfonamide suppliers and producers. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. Retrieved from [Link]
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PubChemLite. (n.d.). 3,4-diamino-n,n-diethyl-benzenesulfonamide (C10H17N3O2S). Retrieved from [Link]
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WorldOfChemicals. (2013). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 4-Amino-N,N-diethylbenzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). N,N-Diethyl 4-aminobenzenesulfonamide. Retrieved from [Link]
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SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Retrieved from [Link]
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Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. Retrieved from [Link]
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Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2025). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
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